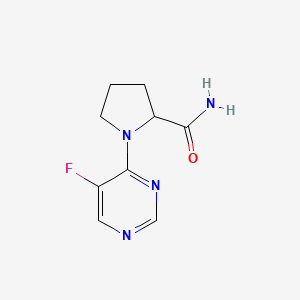
1-(5-Fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring attached to a fluoropyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and fluoropyrimidine groups suggests that it may exhibit unique biological activities and pharmacological properties.
Preparation Methods
The synthesis of 1-(5-Fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoropyrimidine group. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluoropyrimidine Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(5-Fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyrrolidine and fluoropyrimidine derivatives.
Medicine: It has potential as a lead compound in drug discovery, particularly for diseases where pyrrolidine and fluoropyrimidine derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C9H11FN4O |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
1-(5-fluoropyrimidin-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H11FN4O/c10-6-4-12-5-13-9(6)14-3-1-2-7(14)8(11)15/h4-5,7H,1-3H2,(H2,11,15) |
InChI Key |
YPTPCCZJUVIHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC=C2F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















